molecular formula C8H16O4S2 B073775 trans-1,2-Bis(propylsulfonyl)ethylene CAS No. 1113-14-0

trans-1,2-Bis(propylsulfonyl)ethylene

Cat. No.: B073775
CAS No.: 1113-14-0
M. Wt: 240.3 g/mol
InChI Key: YTPMCWYIRHLEGM-BQYQJAHWSA-N
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Description

trans-1,2-Bis(propylsulfonyl)ethylene (CAS RN 1113-14-0) is an ethylene derivative substituted with propylsulfonyl groups in a trans configuration. Its molecular formula is C₈H₁₆O₄S₂, and it is structurally characterized by two electron-withdrawing sulfonyl groups attached to the ethylene backbone . Notably, it is flagged as "drug sensitive" in pharmacological screening contexts, though the specific mechanism or application remains unclear .

Properties

CAS No.

1113-14-0

Molecular Formula

C8H16O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

1-[(E)-2-propylsulfonylethenyl]sulfonylpropane

InChI

InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+

InChI Key

YTPMCWYIRHLEGM-BQYQJAHWSA-N

SMILES

CCCS(=O)(=O)C=CS(=O)(=O)CCC

Isomeric SMILES

CCCS(=O)(=O)/C=C\S(=O)(=O)CCC

Canonical SMILES

CCCS(=O)(=O)C=CS(=O)(=O)CCC

Other CAS No.

1113-14-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare trans-1,2-Bis(propylsulfonyl)ethylene with structurally analogous ethylene derivatives, focusing on substituent effects, physical properties, applications, and safety.

Table 1: Comparative Analysis of Ethylene Derivatives

Compound Name CAS RN Molecular Formula Substituents Melting Point (°C) Key Applications Safety Hazards
This compound 1113-14-0 C₈H₁₆O₄S₂ Propylsulfonyl N/A Specialty reagent, drug sensitivity Likely irritant (inferred)
trans-1,2-Bis(diphenylphosphino)ethylene 983-81-3 C₂₆H₂₂P₂ Diphenylphosphino 123–128 Ligand in catalysis Skin/eye irritation
cis-1,2-Bis(diphenylphosphino)ethylene 983-80-2 C₂₆H₂₂P₂ Diphenylphosphino N/A Ligand in metal complexes Similar to trans isomer
trans-1,2-Bis(4-pyridyl)ethylene (BPE) N/A C₁₂H₁₀N₂ 4-Pyridyl N/A MOFs, SERS, chromatography Skin/eye irritation
trans-1,2-Bis(2-pyridyl)ethylene N/A C₁₂H₁₀N₂ 2-Pyridyl N/A Environmental analysis Hazards not specified
trans-1,2-Bis(perfluorohexyl)ethylene N/A C₁₄F₂₆ Perfluorohexyl N/A Electrolyte additive in Li-ion batteries Stability in harsh conditions

Structural and Functional Differences

  • Sulfonyl vs. In contrast, the electron-rich diphenylphosphino groups in trans/cis-1,2-Bis(diphenylphosphino)ethylene facilitate metal coordination, making them effective ligands in catalysis .
  • Pyridyl Isomerism : The 4-pyridyl isomer (BPE) forms stable coordination polymers for MOFs and enhances surface-enhanced Raman spectroscopy (SERS) signals due to its planar structure and π-π interactions . The 2-pyridyl isomer, however, is utilized in environmental chromatography for analyte absorption, likely due to altered steric and electronic properties .
  • Perfluoroalkyl Substituents : trans-1,2-Bis(perfluorohexyl)ethylene exhibits extreme hydrophobicity and thermal stability, making it suitable for fluorinated electrolytes in high-performance batteries .

Research Findings and Gaps

  • BPE in SERS : Density functional theory (DFT) calculations confirm its optimal adsorption on silver substrates, enabling ultrasensitive molecular detection .
  • Phosphino Ligands: Their stereochemistry (cis vs. trans) influences catalytic activity, but melting points and solubility data for cis isomers remain underreported .

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